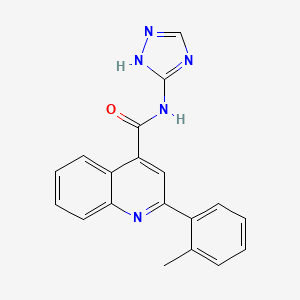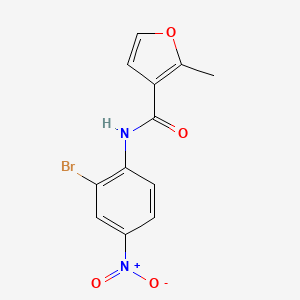
2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide
Descripción general
Descripción
2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide, also known as BMK-1, is a synthetic compound that has gained interest in the scientific community due to its potential applications in cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell proliferation, survival, and apoptosis, and its dysregulation is commonly observed in cancer cells. 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide has also been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide has been found to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide is its low toxicity in normal cells, which allows for higher concentrations to be used in experiments without causing harm to healthy cells. However, its low solubility in water can make it difficult to administer in vivo. Additionally, further studies are needed to determine its efficacy and safety in humans.
Direcciones Futuras
For 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide include the development of more efficient synthesis methods and the investigation of its potential as a combination therapy with other anti-cancer agents. Further studies are also needed to determine its efficacy in different types of cancer and its safety in humans.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide has shown potential as an anti-cancer agent in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3,4-dimethylphenyl)-N-2-pyrimidinyl-4-quinolinecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-N-pyrimidin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-14-8-9-16(12-15(14)2)20-13-18(17-6-3-4-7-19(17)25-20)21(27)26-22-23-10-5-11-24-22/h3-13H,1-2H3,(H,23,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDFLMZXTXTWFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263922.png)
![6-bromo-N-[1-(4-chlorophenyl)ethyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263925.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4263926.png)
![methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4263936.png)
![4,5-dimethyl-N'-[1-(2-phenylethyl)-4-piperidinylidene]-3-thiophenecarbohydrazide](/img/structure/B4263937.png)
![5-[2-(4-tert-butylbenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B4263944.png)
![6-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4263945.png)
![3-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263947.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4263955.png)
![4-[2-(4-butoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4263972.png)
![1-[4-(benzyloxy)phenyl]-4-(2-furoyl)piperazine](/img/structure/B4263986.png)
![1-[4-(benzyloxy)phenyl]-4-(pentafluorobenzoyl)piperazine](/img/structure/B4263997.png)

